ETHYL (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a diethylamino group, and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves multiple steps. One common method includes the reaction of [4-(diethylamino)phenyl]dichlorophosphine with trialkyl orthoformate and ethylene oxide in the presence of ethyl chloroacetate . This reaction forms phosphorylated formals and ethyl 4-(diethylamino)phenylphosphonyl acetate, which is a precursor to the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino and phenylamino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
ETHYL (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of ETHYL (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets and pathways within biological systems. The diethylamino and phenylamino groups play a crucial role in its activity, potentially interacting with enzymes or receptors to exert its effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
[4-(Diethylamino)phenyl]dichlorophosphine: A precursor in the synthesis of the target compound.
4-[(Diethylamino)phenyl]methylideneamino]phenyl 4-alkyloxybenzoate: A similar compound with a different core structure.
Uniqueness
ETHYL (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-4-26(5-2)19-14-12-17(13-15-19)16-20-22(27)21(24(28)29-6-3)23(30-20)25-18-10-8-7-9-11-18/h7-16,27H,4-6H2,1-3H3/b20-16-,25-23? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQCEQOXWZUNAF-MFQQORQASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=C(C(=NC3=CC=CC=C3)S2)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=C(C(=NC3=CC=CC=C3)S2)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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